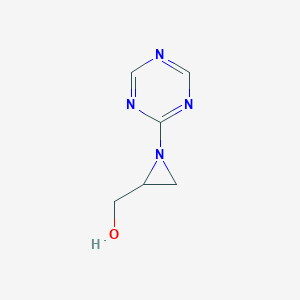![molecular formula C8H10N4 B11919781 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps :
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by a nitro group.
Cyclization: The intermediate is then cyclized to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine has a wide range of scientific research applications :
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylimidazo[4,5-b]pyridine
- 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Uniqueness
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2,3-dimethylimidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-5-11-7-6(9)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H2,9,10) |
Clave InChI |
ROWVXHCJCCYAOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CN=C2N1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)



![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)



![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)


